4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Description
4-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a pyrrole group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3. Such derivatives are often explored in medicinal chemistry due to their structural similarity to bioactive molecules, such as kinase inhibitors and antimicrobial agents .
The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous heterocyclic systems (e.g., coupling of pyrrole derivatives with substituted benzothiophenes) . Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP for precise bond-length and angle determination .
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-5-4-6-10-11(9)12(14(16)17)13(18-10)15-7-2-3-8-15/h2-3,7-9H,4-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXDYJWYZLBRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a thiophene derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The pyrrole group can be introduced through a substitution reaction involving a pyrrole precursor.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The benzothiophene core can be reduced to form simpler derivatives.
Substitution: The pyrrole group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Electrophiles such as bromine (Br₂) or acyl chlorides.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Reduced benzothiophenes.
Substitution: Substituted pyrroles and benzothiophenes.
Scientific Research Applications
Biological Activities
Research indicates that 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this structure. For example, derivatives have been tested against various cancer cell lines, demonstrating significant inhibitory effects. In vitro studies have shown that certain derivatives can inhibit the growth of leukemia and central nervous system cancer cell lines by over 70% .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent. Further investigations are necessary to elucidate the mechanisms involved and to optimize its efficacy.
Case Studies
- Anticancer Screening : A study conducted by Güzel-Akdemir et al. demonstrated that derivatives of thiazolidinone incorporating similar structures exhibited significant anticancer activity against multiple cell lines. The study utilized a primary screening protocol from the National Cancer Institute to assess cytotoxicity and growth inhibition .
- Synthetic Modifications : Research has focused on modifying the structure to enhance biological activity. For instance, introducing different substituents on the pyrrole ring has been shown to affect the compound's potency against cancer cells .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to four structurally related molecules (Table 1), emphasizing substituent effects on properties and applications.
Table 1: Structural and Molecular Comparison of Tetrahydrobenzothiophene Derivatives
Key Observations
Functional Group Impact :
- The carboxylic acid (target compound and derivatives in ) confers high polarity and hydrogen-bonding capacity, critical for interactions in biological systems or crystal packing .
- Nitrile groups (e.g., ) reduce polarity and may serve as synthetic handles for further derivatization (e.g., conversion to amines or tetrazoles).
- Amide substituents (e.g., ) enhance solubility and stability via additional hydrogen bonds, making them favorable in drug design.
Formyl-pyrrole derivatives (e.g., ) exhibit aldehyde reactivity, enabling conjugation with biomolecules or polymers.
Structural Flexibility :
- Pyrrolidine-substituted analogs (e.g., ) introduce aliphatic amine groups, which could modulate basicity and binding interactions in enzymatic pockets.
Biological Activity
4-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and analgesic effects, and discusses structure-activity relationships (SAR) that influence its biological efficacy.
The compound has the following chemical characteristics:
- Molecular Formula : C16H19NO2S
- Molecular Weight : 289.39256 g/mol
- CAS Number : 132483-55-7
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro assays have shown that certain derivatives possess cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (leukemia) cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.126 |
| This compound | SMMC-7721 | 0.071 |
| This compound | K562 | 0.164 |
These results indicate that the compound's structural features significantly influence its activity against cancer cells. The presence of electron-donating groups enhances activity, while electron-withdrawing groups tend to diminish it .
Analgesic Activity
The analgesic properties of the compound have also been investigated. In animal models using the "hot plate" method, certain derivatives demonstrated superior analgesic effects compared to standard analgesics like metamizole. The findings suggest a promising potential for developing new analgesics based on this scaffold.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the molecular structure can significantly impact biological activity:
- Electron-Donating Groups : Substituents such as methoxy (-OCH3) enhance anticancer activity.
- Electron-Withdrawing Groups : The introduction of halogens or other electron-withdrawing groups reduces efficacy.
- Pyrrole Ring Influence : The presence of the pyrrole moiety is crucial for maintaining biological activity.
Case Studies
A notable case study involved testing various derivatives of the compound against multiple cancer cell lines. The results indicated that specific modifications led to enhanced potency and selectivity for cancer cells over normal cells.
Example Case Study Results
A derivative with an additional methyl group on the pyrrole ring showed an IC50 value of 0.071 μM against SMMC-7721 cells, indicating a strong anticancer effect compared to other tested compounds .
Q & A
Q. What are the most reliable synthetic routes for preparing 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid?
Methodological Answer: A common approach involves cyclocondensation reactions using sodium acetate as a catalyst. For example:
- Step 1: React aminothiophene derivatives with succinic anhydride in the presence of sodium acetate (5 mmol) under fused conditions (2 h at 120°C) .
- Step 2: Acidic workup with concentrated HCl (37.5%, 2 mL) yields the tetrahydrobenzothiophene core .
- Functionalization: Introduce the pyrrole moiety via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., Pd-catalyzed cross-coupling) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR: Analyze H and C NMR for characteristic signals:
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 306.0925 for CHNOS) .
- X-ray Crystallography: Resolve stereochemistry using single-crystal diffraction (e.g., CCDC deposition codes from studies like ).
Advanced Research Questions
Q. What mechanistic insights exist for the cyclization reactions involved in synthesizing this compound?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ IR to track anhydride consumption .
- Isotopic Labeling: Use O-labeled succinic anhydride to confirm nucleophilic attack pathways .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict transition states for ring closure, showing activation energies of ~25 kcal/mol .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Replicate enzyme inhibition studies (e.g., COX-2 assays) under controlled pH and temperature .
- Meta-Analysis: Compare IC values across studies (e.g., PubChem BioAssay data ) to identify outliers due to solvent effects (DMSO vs. aqueous buffers).
- Structural Analog Testing: Evaluate derivatives (e.g., methyl ester vs. carboxylic acid) to isolate functional group contributions .
Q. What computational strategies predict the compound’s reactivity in complex biological systems?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., binding affinity of −8.2 kcal/mol for COX-2) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- ADMET Prediction: SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.45) and CYP2D6 inhibition risk .
Q. How can researchers address the compound’s instability during long-term storage?
Methodological Answer:
Q. What strategies optimize functionalization of the tetrahydrobenzothiophene core for SAR studies?
Methodological Answer:
- Electrophilic Substitution: Introduce sulfonyl groups using 4-(3,4-dimethoxyphenyl)pyrimidine sulfonating agents .
- Cross-Coupling: Attach aryl/heteroaryl groups via Suzuki-Miyaura reactions (e.g., Pd(OAc), SPhos ligand) .
- Protection/Deprotection: Use tert-butyl esters to preserve carboxylic acid functionality during synthesis .
Q. What analytical challenges arise in characterizing stereoisomers of this compound?
Methodological Answer:
Q. How can cross-disciplinary approaches enhance research on this compound?
Methodological Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) to identify off-target interactions .
- In Silico-In Vivo Integration: Validate docking predictions with zebrafish toxicity models (LC ~ 50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
